molecular formula C6H14O3S B117700 Diisopropyl sulfite CAS No. 4773-13-1

Diisopropyl sulfite

Cat. No.: B117700
CAS No.: 4773-13-1
M. Wt: 166.24 g/mol
InChI Key: IIKLEMKAKOISSP-UHFFFAOYSA-N
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Description

Diisopropyl sulfite is an organic compound with the chemical formula C6H14O3S. It is a colorless liquid with a strong ester-like odor. This compound is known for its solubility in ethanol and ether solvents, while being only slightly soluble in water. This compound is primarily used as a reagent in organic synthesis and has applications in various industrial processes.

Mechanism of Action

Target of Action

Diisopropyl sulfite primarily targets a diverse range of biomolecules , including polysaccharides, peptides, proteins, natural products, and drug metabolites . These biomolecules play significant roles in various biological processes, such as developmental biology, immunology, neurobiology, and disease processes .

Mode of Action

This compound acts as an alkylation agent in alkaline conditions . It interacts with its targets by introducing a sulfate group , which can induce both specific and non-specific recognition via electrostatic or hydrogen bonding interaction . This interaction poses challenges in modulating sulfate-protein interactions .

Biochemical Pathways

The action of this compound affects the O-sulfation pathway , a vital post-translational modification in bioactive molecules . This modification can lead to significant implications in various biological processes . The enhanced electrophilicity of the sulfur atom in this compound, facilitated by the interaction with bisulfate anion (HSO4-), accounts for this pioneering chemical reactivity .

Pharmacokinetics

It’s worth noting that similar compounds like propofol, which is also a diisopropyl compound, undergo extensive metabolism in the liver, and only a small fraction of the administered dose is eliminated unchanged by the kidneys . The main metabolites are glucuronides and sulphate conjugates of its hydroxylated metabolite .

Result of Action

The result of this compound’s action is the formation of sulfate byproducts . This process expands the structural diversity of the target molecules and provides valuable insights into a wide range of biological functions .

Action Environment

The action of this compound is influenced by environmental factors such as pH (alkaline conditions) and the presence of bisulfate anions . These factors can affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Diisopropyl sulfite plays a significant role in biochemical reactions, particularly in sulfation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an alkylation agent in alkaline conditions, resulting in the formation of sulfate byproducts . The interaction with enzymes such as tetra-butylammonium bisulfate enhances the electrophilicity of the sulfur atom in this compound, facilitating its reactivity . This interaction is crucial for the sulfation of alcohols, phenols, and other compounds, including carbohydrates and amino acids .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s sulfation activity can alter the molecular interactions at the cellular surface, impacting protein ligand binding and downstream signaling . This can lead to changes in cellular responses, such as inflammation and immune reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through sulfation. The compound’s sulfur atom, enhanced by bisulfate anion interaction, binds to hydroxyl groups in target molecules . This binding can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The sulfation process is a crucial post-translational modification that affects various biological functions, including developmental biology and disease processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature and pH . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . Studies have shown that the compound’s reactivity decreases over time, affecting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial biochemical effects . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, including sulfation and sulfur metabolism. It interacts with enzymes such as sulfotransferases, which facilitate the transfer of sulfate groups to target molecules . This interaction affects metabolic flux and metabolite levels, influencing the overall metabolic activity within cells . The compound’s role in sulfur metabolism is crucial for maintaining cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound is influenced by its interaction with membrane-bound proteins and transporters, which regulate its uptake and release .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals . This localization is essential for its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl sulfite can be synthesized through the reaction of diisopropyl sulfate with sodium sulfite. The reaction typically involves mixing diisopropyl sulfate and sodium sulfite in a 2:1 molar ratio. The mixture is stirred at room temperature and then heated to 90-100°C for about 6 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is extracted using ether. The extracted product is then dried using anhydrous calcium chloride and purified by distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Diisopropyl sulfite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diisopropyl sulfone.

    Reduction: It can be reduced to form diisopropyl sulfide.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfite group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.

Major Products:

    Oxidation: Diisopropyl sulfone.

    Reduction: Diisopropyl sulfide.

    Substitution: Various substituted sulfite esters depending on the nucleophile used.

Scientific Research Applications

Diisopropyl sulfite has several applications in scientific research:

Comparison with Similar Compounds

    Dimethyl sulfate: Another sulfite ester used as an alkylating agent.

    Diethyl sulfate: Similar in structure and reactivity to diisopropyl sulfite.

    Diisopropyl sulfate: Used in similar applications but differs in its chemical structure.

Uniqueness: this compound is unique due to its specific reactivity and solubility properties. Its ability to dissolve in ethanol and ether while being only slightly soluble in water makes it suitable for specific industrial applications. Additionally, its reactivity as a sulfite ester allows for versatile use in organic synthesis and industrial processes .

Properties

IUPAC Name

dipropan-2-yl sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKLEMKAKOISSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336859
Record name Diisopropyl sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-13-1
Record name Diisopropyl sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl Sulfite
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of Diisopropyl sulfite highlighted in the provided research papers?

A1: The research papers primarily focus on the use of this compound as a reagent for the synthesis of cyclic sulfites. [, ] Specifically, it acts as a transesterification agent with various diols (1,2-, 1,3-, and 1,4-diols), facilitating the formation of the desired cyclic sulfite structures. [] This method has been shown to achieve high yields of cyclic sulfites. []

Q2: Are there different methods for this synthesis using this compound?

A2: Yes, the research indicates that the transesterification reaction using this compound can be catalyzed by either acids or bases. [] This suggests flexibility in the reaction conditions, potentially allowing for optimization depending on the specific diol substrate used.

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